FLAP Binding Affinity and Functional Whole-Blood LTB4 Inhibition: Direct Comparison to MK-886 and Veliflapon
Fiboflapon exhibits a FLAP binding IC50 of 2.9 nM and inhibits ionophore-challenged LTB4 synthesis in human whole blood with an IC50 of 76 nM [1]. In a direct comparative functional profiling study using M2-MDMs (human M2 macrophages), Fiboflapon at 1 μM produced a distinct pattern of lipid mediator modulation relative to MK-886 at the same concentration, with both compounds showing >2-fold reduction in LTB4 levels compared to vehicle controls [2]. The human whole-blood LTB4 inhibition potency of Fiboflapon (IC50 = 76 nM) substantially exceeds that of MK-886 in the same matrix (IC50 = 1,100 nM), representing an approximately 14-fold improvement in functional potency in a physiologically relevant human ex vivo system [3].
| Evidence Dimension | LTB4 synthesis inhibition in human whole blood |
|---|---|
| Target Compound Data | Fiboflapon IC50 = 76 nM |
| Comparator Or Baseline | MK-886 IC50 = 1,100 nM (1.1 μM) |
| Quantified Difference | Fiboflapon is ~14-fold more potent in human whole blood |
| Conditions | Human whole blood; ionophore challenge; LTB4 quantification |
Why This Matters
Whole-blood potency is directly relevant to in vivo translation; the ~14-fold difference means Fiboflapon achieves effective leukotriene suppression at substantially lower systemic exposures, reducing the risk of dose-limiting off-target effects.
- [1] Stock NS, et al. 5-Lipoxygenase-activating protein (FLAP) inhibitors. Part 4: development of AM803, a potent, oral, once daily FLAP inhibitor. J Med Chem. 2011 Dec 8;54(23):8013-29. View Source
- [2] Werner M, et al. FLAP antagonists induce distinct lipid mediator profiles in human M2 macrophages. Cells. 2023 Aug 24;12(17):2153. Figure 2. View Source
- [3] MK-886 Product Datasheet. Leukotriene biosynthesis inhibition IC50 values in human whole blood. Multiple vendor sources. View Source
